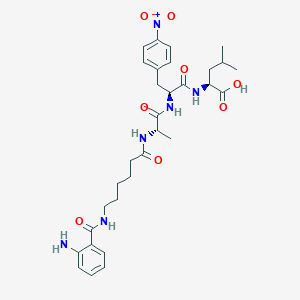
2Abz-Acp-Ala-Phe(4-NO2)-Leu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide compound It is composed of several amino acids, including 2-aminobenzoyl (2Abz), 6-aminohexanoic acid (Acp), alanine (Ala), 4-nitrophenylalanine (Phe(4-NO2)), and leucine (Leu)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2Abz-Acp-Ala-Phe(4-NO2)-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, 4-nitrophenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, 6-aminohexanoic acid, and 2-aminobenzoyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides.
Analyse Chemischer Reaktionen
Types of Reactions
2Abz-Acp-Ala-Phe(4-NO2)-Leu can undergo various chemical reactions, including:
Oxidation: The nitro group on 4-nitrophenylalanine can be reduced to an amino group.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-aminophenylalanine-containing peptides.
Reduction: Individual amino acids or shorter peptide fragments.
Substitution: Modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
2Abz-Acp-Ala-Phe(4-NO2)-Leu has several scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification.
Industry: Employed in the production of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of 2Abz-Acp-Ala-Phe(4-NO2)-Leu involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for proteases, which cleave the peptide bonds and release the individual amino acids. The presence of the nitro group on 4-nitrophenylalanine can also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2Abz-Acp-Ala-Phe(4-NO2)-Leu can be compared to other synthetic peptides with similar structures and properties. Some similar compounds include:
2Abz-Acp-Ala-Phe-Leu: Lacks the nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-NH2)-Leu: Contains an amino group instead of a nitro group on phenylalanine.
2Abz-Acp-Ala-Phe(4-Cl)-Leu: Contains a chlorine atom instead of a nitro group on phenylalanine.
The presence of the nitro group on 4-nitrophenylalanine in this compound makes it unique and can affect its chemical reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDJNZTXKWATTP-XZZVZQAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2415146.png)
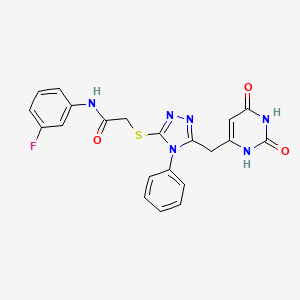

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
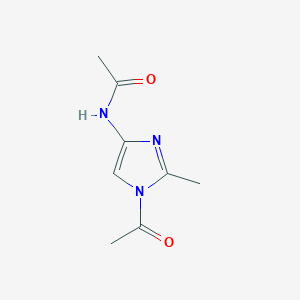
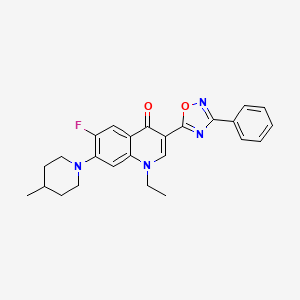
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
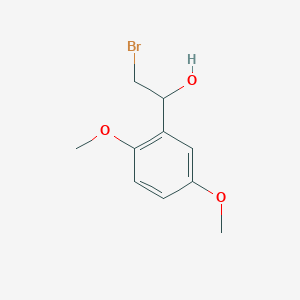
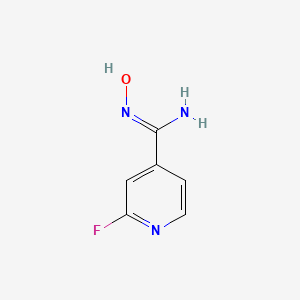

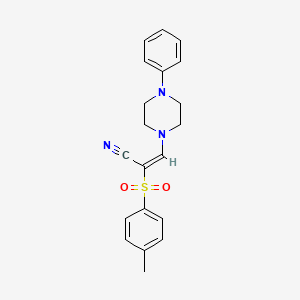
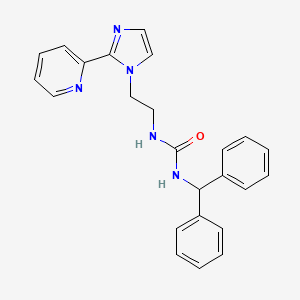
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
